molecular formula C22H25FN6O3 B6478682 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 903194-30-9

3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6478682
CAS No.: 903194-30-9
M. Wt: 440.5 g/mol
InChI Key: UYXYATYLWZFZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazole and purine, both of which are important heterocyclic compounds in biochemistry . Imidazole is a five-membered ring structure with two nitrogen atoms, and it’s a key component of many biologically important molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . Purines, including adenine and guanine, are part of the structure of DNA and RNA .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs that contain imidazole or purine rings work by interacting with enzymes or receptors in the body. For example, some imidazole-containing drugs inhibit the enzyme cytochrome P450, which is involved in drug metabolism .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-15-13-28-18-19(24-21(28)27(15)8-7-26-9-11-32-12-10-26)25(2)22(31)29(20(18)30)14-16-5-3-4-6-17(16)23/h3-6,13H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXYATYLWZFZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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